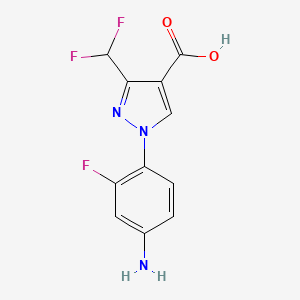

1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 4-amino-2-fluorophenyl group at position 1 and a difluoromethyl substituent at position 3 of the pyrazole ring (Figure 1).

Properties

Molecular Formula |

C11H8F3N3O2 |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

1-(4-amino-2-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H8F3N3O2/c12-7-3-5(15)1-2-8(7)17-4-6(11(18)19)9(16-17)10(13)14/h1-4,10H,15H2,(H,18,19) |

InChI Key |

IWGNORUNSHJXRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=C(C(=N2)C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Difluoroacetyl Enolate Cyclization

A patented method for analogous pyrazole derivatives employs 2,2-difluoroacetyl halides (e.g., chloride or bromide) reacted with α,β-unsaturated esters under basic conditions to form difluoroacetyl-acrylate intermediates. Subsequent cyclocondensation with substituted hydrazines yields the pyrazole ring.

Reaction Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Isomer Ratio (3- vs 5-) | 95:5 | |

| Crude Yield | 75.8–75.9% | |

| Purity Post-Recrystallization | 99.6% (HPLC) |

This method minimizes isomer formation through low-temperature kinetics and catalyst-assisted regiocontrol, critical for achieving the desired 3-difluoromethyl substitution.

Functionalization of the Aryl Substituent

Introduction of 4-Amino-2-fluorophenyl Group

The aryl group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution on pre-formed halogenated pyrazoles. However, direct cyclocondensation with 4-amino-2-fluorophenylhydrazine is preferred to avoid late-stage functionalization challenges.

Synthetic Protocol :

-

Hydrazine Synthesis : 4-Nitro-2-fluorobenzene is reduced to 4-amino-2-fluorophenylhydrazine using hydrogenation (Pd/C, H₂) or SnCl₂/HCl.

-

Cyclocondensation : React hydrazine with difluoroacetyl-acrylate intermediate under conditions similar to Section 2.1.

Challenges :

-

Competing side reactions at the amino group require inert atmosphere (N₂/Ar) and anhydrous solvents.

-

Acid-sensitive substrates necessitate buffered aqueous workups.

Carboxylic Acid Formation via Ester Hydrolysis

Alkaline Hydrolysis of Ethyl Esters

The ethyl ester precursor is hydrolyzed to the carboxylic acid using lithium hydroxide in aqueous ethanol under reflux:

Representative Procedure :

| Component | Quantity | Conditions |

|---|---|---|

| Ethyl ester derivative | 12.1 g (48.5 mmol) | Reflux, 2.5 h |

| LiOH | 5.8 g (242 mmol) | H₂O/EtOH (1:2.5 v/v) |

| Workup | Acidification to pH 1–2 with HCl | Yield: 95% |

Optimization Insights :

-

Higher alcohol content (e.g., ethanol > methanol) reduces side reactions like decarboxylation.

-

Gradual acidification prevents nanoparticle aggregation, improving filterability.

Purification and Isomer Control

Recrystallization Solvent Systems

Crude product purification employs aqueous ethanol (40–65% alcohol) to balance solubility and selectivity:

Recrystallization Data :

| Solvent Composition | Yield Recovery | Purity Increase |

|---|---|---|

| 40% Ethanol/water | 89% | 99.5% → 99.6% |

| 50% Isopropanol/water | 85% | 99.3% → 99.5% |

Thermodynamic control during cooling (0–5°C) preferentially crystallizes the 3-difluoromethyl isomer, leveraging differential solubility.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Late-stage Suzuki-Miyaura coupling of boronic esters to pre-formed pyrazole cores offers modularity but faces challenges:

Solid-Phase Synthesis

Immobilized hydrazines on Wang resin enable iterative coupling but require specialized equipment and show scalability limitations.

Industrial-Scale Process Considerations

Chemical Reactions Analysis

1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amino group or fluorine atoms, leading to the formation of substituted derivatives.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperatures and pressures to optimize the reaction outcomes.

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities or receptor interactions.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 1 and 3. Below is a comparative analysis of key analogues:

*Calculated based on molecular formula C₁₁H₁₀F₃N₃O₂.

Key Observations:

- Substituent Diversity: Position 1 substituents range from simple alkyl (e.g., methyl in DFPA) to complex aryl groups (e.g., 4-amino-2-fluorophenyl). Aryl substituents often improve target binding in SDHIs due to π-π interactions .

- Fluorine Content : Difluoromethyl and trifluoromethyl groups at position 3 enhance metabolic stability and lipophilicity, critical for agrochemical activity .

- Amino Group Impact: The 4-amino group in the target compound may increase solubility and hydrogen-bonding capacity compared to non-amino analogues like DFPA or 1-(4-fluorophenyl) derivatives .

Biological Activity

1-(4-Amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group and difluoromethyl substituent, which may contribute to its pharmacological properties. This article discusses the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHFNO

- CAS Number : 120068-79-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that pyrazole derivatives often exhibit inhibitory effects on enzymes involved in critical biological pathways, including:

- Kinase Inhibition : Some studies suggest that pyrazole derivatives can inhibit specific kinases, which play a crucial role in cell signaling and proliferation.

- Antioxidant Properties : The presence of the amino group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity .

Anticancer Activity

Recent investigations have demonstrated that this compound exhibits significant anticancer properties. In vitro studies revealed:

- Cell Line Studies : The compound showed inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth percentage inhibition was reported at 54.25% for HepG2 and 38.44% for HeLa cells .

| Cell Line | Growth Inhibition (%) |

|---|---|

| HepG2 | 54.25 |

| HeLa | 38.44 |

Antioxidant Activity

The compound's structural features suggest potential antioxidant capabilities. Studies indicate that it can effectively reduce oxidative stress markers in cellular models, likely through direct scavenging of reactive oxygen species (ROS) .

Anti-inflammatory Activity

Preliminary data suggest that this pyrazole derivative may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, although specific studies on this compound are still limited .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on Anticancer Efficacy : A study evaluated a series of aminopyrazole compounds for their anticancer activity. Results indicated that modifications at the N-position significantly influenced their efficacy against cancer cell lines, highlighting the importance of structural optimization in drug design .

- Antioxidant Properties Investigation : Another research focused on the antioxidant potential of pyrazole derivatives, demonstrating that specific substitutions could enhance their ability to mitigate oxidative damage in vitro .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-amino-2-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step reactions, including cyclocondensation, halogenation, and coupling. A common approach involves:

- Cyclocondensation: Reacting β-keto esters with hydrazines to form pyrazole rings. For fluorinated derivatives, fluorinated hydrazines or post-synthetic fluorination (e.g., using Selectfluor®) may be employed .

- Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups (e.g., 4-amino-2-fluorophenyl) to the pyrazole core. Ensure anhydrous conditions and degassed solvents (DMF, THF) to optimize yields .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: How can the molecular conformation and crystallinity of this compound be validated?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol at 25°C. SCXRD confirms bond lengths (e.g., C–F: ~1.34 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., NH···O interactions). Data-to-parameter ratios >14:1 ensure reliability .

- Solid-State NMR: Use [13]C and [19]F NMR to analyze crystallinity and detect polymorphic forms. Compare experimental shifts with DFT-calculated spectra .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Modification Sites: Systematically vary substituents at the pyrazole 3-position (difluoromethyl) and 4-carboxylic acid group. For example, replace difluoromethyl with trifluoromethyl or chloromethyl to assess steric/electronic effects .

- Biological Assays: Test derivatives for target engagement (e.g., guanylate cyclase activation via cyclic GMP assays) . Use IC50 values and molecular docking (AutoDock Vina) to correlate substituent properties (Hammett σ constants) with activity .

Advanced: How to resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

- Data Triangulation: Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in ATP concentrations (10 µM vs. 1 mM) in kinase assays .

- In Silico Profiling: Use SwissADME to predict bioavailability and Pan-Assay Interference Compounds (PAINS) filters to exclude false positives .

Advanced: What mechanistic studies elucidate this compound’s interaction with guanylate cyclase?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) between the compound and guanylate cyclase’s catalytic domain. Use a buffer system mimicking physiological conditions (pH 7.4, 150 mM NaCl) .

- Mutagenesis Studies: Clone guanylate cyclase mutants (e.g., E962A, Cys541Ser) to identify critical binding residues. Validate via Western blotting and activity assays .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS (Q-TOF) and identify byproducts (e.g., defluorinated metabolites) .

- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition onset >200°C indicates suitability for high-temperature formulations) .

Advanced: How can computational modeling predict off-target interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (GROMACS, AMBER) for 100 ns to assess binding stability to non-target kinases or GPCRs .

- Pharmacophore Screening: Use Schrödinger’s Phase to align the compound with known off-target pharmacophores (e.g., COX-2, CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.